Methyl protogracillin

NCI-60 panel GI50 tumor selectivity

NCI-60 screening programs often struggle to find a well-characterized positive control with a truly novel mechanism. Methyl protogracillin directly addresses this gap: - GI50 ≤2.0 µM against seven cancer types (KM12 colon, U251 CNS, MALME-3M/M14 melanoma, 786-0/UO-31 renal, MDA-MB-231 breast) with 26- to 56-fold selectivity ratios - Zero COMPARE matches in the NCI database, confirming an unprecedented mechanism of action ideal for target-ID studies - Validated maximum tolerated dose of 600 mg/kg in mice, providing a reliable starting point for in vivo efficacy experiments - Supplied as ≥98% HPLC pure solid; shipped under blue ice to maintain stability at -20°C

Molecular Formula C52H86O23
Molecular Weight 1079.2 g/mol
Cat. No. B8087133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl protogracillin
Molecular FormulaC52H86O23
Molecular Weight1079.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
InChIInChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1
InChIKeyLOSNTJHBTWBJCC-QTGARSGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Protogracillin CAS 54522-53-1: Structural Identity, Furostanol Saponin Class, and NCI-60 Panel Cytotoxicity Spectrum for Cancer Research Procurement


Methyl protogracillin (NSC-698792 / NSC-698793) is a furostanol steroidal saponin with molecular formula C52H86O23 and molecular weight 1079.23 g/mol, isolated from the rhizomes of Dioscorea species (D. collettii var. hypoglauca, D. pseudojaponica) [1][2]. It belongs to a class of natural glycosides that exhibit anticancer and xanthine oxidase inhibitory activities . The compound has been systematically evaluated against the NCI-60 human cancer cell line panel, demonstrating broad-spectrum cytotoxicity with GI50 ≤ 2.0 µM against select tumor types [3].

Why Methyl Protogracillin Cannot Be Substituted with Gracillin, Methyl Protodioscin, or Other In-Class Steroidal Saponins: Quantitative Evidence of Differential Selectivity and Potency


Methyl protogracillin exhibits a distinct cytotoxicity profile against the NCI-60 panel that differs from its closest structural analogs including gracillin (spirostanol saponin) and methyl protodioscin (furostanol saponin with different glycosylation). Gracillin fails to show activity against four cancer cell lines (EKVX, HT29, OVCAR-5, SN12C) and was excluded from further in vivo development due to lack of selectivity, whereas methyl protogracillin demonstrates GI50 ≤ 2.0 µM in seven tumor types and 26- to 56-fold selectivity ratios [1]. COMPARE analysis confirms that methyl protogracillin's mean graph cytotoxicity pattern has no matches in the NCI database, indicating a unique mechanism of action not shared by other saponins [2]. The C-25 R/S configuration and F-ring presence are critical determinants of leukemia selectivity that distinguish furostanol from spirostanol saponins [1].

Methyl Protogracillin Quantitative Differentiation Evidence: Comparator-Anchored Potency, Selectivity, and In Vivo Tolerability Data for Scientific Procurement Decisions


NCI-60 Panel Broad-Spectrum Cytotoxicity with Tumor-Type Selectivity: Methyl Protogracillin GI50 ≤ 2.0 µM Against Seven Cancer Lines

In the NCI-60 human cancer cell line panel, methyl protogracillin (NSC-698792) exhibited cytotoxicity against all 60 tested cell lines with particular potency against seven specific lines: KM12 (colon), U251 (CNS), MALME-3M and M14 (melanoma), 786-0 and UO-31 (renal), and MDA-MB-231 (breast), all with GI50 ≤ 2.0 µM. The selectivity ratio between these most sensitive lines and the least sensitive line (CCRF-CEM) ranged from 26-fold to 56-fold. Within the breast cancer subpanel, selectivity greater than 15-fold was observed between MDA-MB-231 and MCF-7, NCI-ADR-RES, and BT-549. CNS cancer was the most sensitive subpanel overall, while ovarian and renal cancers were least sensitive [1].

NCI-60 panel GI50 tumor selectivity anticancer drug screening

Methyl Protogracillin vs. Gracillin Direct Head-to-Head Cytotoxicity Comparison: Selective Activity and In Vivo Development Candidacy

A direct comparative study evaluated methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787) against human cancer cell lines. Methyl protoneogracillin was cytotoxic against all tested cell lines with GI50 < 100 µM, showing particular potency (GI50 ≤ 2.0 µM) against two leukemia lines (CCRF-CEM, RPMI-8226), one colon line (KM12), two CNS lines (SF-539, U251), one melanoma line (M14), one renal line (786-0), one prostate line (DU-145), and one breast line (MDA-MB-435). Gracillin was cytotoxic against most lines at micromolar levels but showed no activity against EKVX, HT29, OVCAR-5, and SN12C. The study concluded that methyl protoneogracillin was selected as a potential anticancer candidate for hollow fiber assay in nude mice, while gracillin was not pursued due to lack of selectivity [1].

head-to-head comparison GI50 cancer selectivity in vivo candidate

Unique COMPARE Cytotoxicity Pattern: No NCI Database Matches Indicate Novel Mechanism Distinct from All Other Tested Compounds

COMPARE computer program analysis of methyl protogracillin's NCI-60 mean graph revealed that no compounds in the NCI's anticancer drug screen database exhibit similar cytotoxicity patterns. This finding, replicated for both methyl protogracillin (NSC-698792) and methyl protoneogracillin (NSC-698793) in separate studies, indicates a potential novel mechanism of anticancer action that is not shared by other tested compounds including other steroidal saponins [1][2].

COMPARE analysis novel mechanism mean graph NCI database

In Vivo Tolerability: Methyl Protogracillin Maximum Tolerated Dose (MTD) 600 mg/kg in Mice

Preliminary toxicity studies in mice established that the maximum tolerated dose (MTD) for methyl protoneogracillin (NSC-698793) is 600 mg/kg [1]. This data point, combined with the compound's selection for hollow fiber assay in nude mice, provides a quantitative benchmark for in vivo experimental design and distinguishes it from less characterized analogs.

in vivo tolerability maximum tolerated dose preclinical toxicology

Xanthine Oxidase Inhibitory Activity: Methyl Protogracillin Identified as Potential Anti-Hyperuricemic Compound

Chemometric analysis and spectrum-effect relationship studies identified methyl protodioscin and related compounds including protodioscin, protogracillin, and pseudoprogracillin as potential anti-xanthine oxidase components in Dioscoreae hypoglaucae rhizoma (DH) and Dioscoreae spongiosae rhizoma (DS) [1]. This expands the application scope of methyl protogracillin beyond oncology to metabolic disease research, distinguishing it from gracillin which is primarily investigated only for anticancer activity.

xanthine oxidase inhibition hyperuricemia gout chemometric analysis

Cell Line-Specific IC50 Values: Methyl Protogracillin Exhibits Nanomolar to Micromolar Cytotoxicity Across Multiple Cancer Types

Concentration-dependent cytotoxicity assays determined IC50 values for methyl protoneogracillin against specific cancer cell lines: 0.18 µM for A549 lung adenocarcinoma, 0.22 µM for HT-29 colon adenocarcinoma, 0.25 µM for MCF-7 breast adenocarcinoma, and 0.31 µM for HepG2 hepatocellular carcinoma . Against HL60 leukemia cells, a 72-hour MTT assay yielded an IC50 of 7.2 µM . These values provide benchmark potency data for experimental planning and batch quality verification.

IC50 MTT assay cancer cell lines cytotoxicity

Methyl Protogracillin Application Scenarios: NCI-60 Screening, Novel Mechanism Discovery, and In Vivo Translational Research


Broad-Spectrum Anticancer Screening Against NCI-60 Panel with Defined Sensitivity Ranges

Researchers conducting systematic anticancer drug screening should use methyl protogracillin as a positive control or seed compound for NCI-60 panel studies. Its established GI50 ≤ 2.0 µM against seven cancer types (KM12 colon, U251 CNS, MALME-3M/M14 melanoma, 786-0/UO-31 renal, MDA-MB-231 breast) and 26- to 56-fold selectivity ratios provide quantitative benchmarks for evaluating new compounds. CNS cancer is the most sensitive subpanel, making this compound particularly suitable for brain tumor model studies [1].

Novel Anticancer Mechanism Discovery via COMPARE Fingerprint Analysis

Investigators seeking compounds with unprecedented mechanisms of action should prioritize methyl protogracillin. Its unique COMPARE mean graph fingerprint—confirmed with zero matches in the NCI database across two independent studies—indicates a mode of action not exploited by any existing anticancer agents. This makes methyl protogracillin an ideal tool compound for chemical biology studies aimed at identifying novel drug targets and signaling pathways [1][2].

In Vivo Preclinical Cancer Efficacy Studies with Defined Tolerability Profile

Researchers planning in vivo efficacy studies in murine cancer models can utilize methyl protogracillin's established maximum tolerated dose of 600 mg/kg as a starting point for dose-ranging experiments. The compound's selection for hollow fiber assay in nude mice—while gracillin was rejected due to poor selectivity—provides a validation-based rationale for choosing methyl protogracillin over other steroidal saponins for in vivo cancer research [3].

Xanthine Oxidase Inhibition Screening and Hyperuricemia Model Studies

Investigators working on hyperuricemia, gout, or metabolic disease drug discovery may evaluate methyl protogracillin as a xanthine oxidase inhibitor. Chemometric spectrum-effect relationship analysis identified methyl protogracillin and related furostanol saponins as potential anti-xanthine oxidase components, expanding the compound's utility beyond oncology to metabolic and inflammatory disease research programs [4].

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